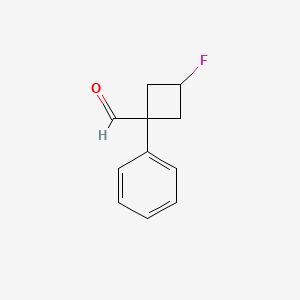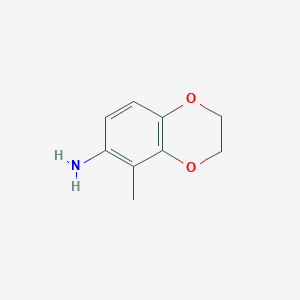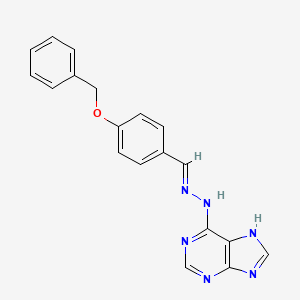
3-Fluoro-1-phenylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-1-phenylcyclobutane-1-carbaldehyde” is a chemical compound with the molecular formula C11H11FO . It has a molecular weight of 178.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2/t10-,11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
Catalytic Enantioselective Fluorination
The oxidative enantioselective α-fluorination of simple aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, illustrates the compound's role in synthesizing fluorinated organic compounds. This process addresses challenges like competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities (Fangyi Li, Zijun Wu, Jian Wang, 2014).
Synthesis of Fluorinated Pyrroles
The compound has been used in the efficient preparation of 3-fluoropyrroles, demonstrating a methodology that offers a new entry toward various 3-fluorinated pyrroles. This is significant for the development of pharmaceuticals and agrochemicals where fluorinated pyrroles are valuable intermediates (Riccardo Surmont et al., 2009).
Fluorescent Dye Synthesis
In the development of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophore, 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde derivatives have shown potential in sensing applications due to their bright fluorescence in solution and weak fluorescence in solid state, indicating their use in designing fluorescent probes (Anna Wrona-Piotrowicz et al., 2022).
Development of PET Tracers for Tumor Delineation
The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography (PET) highlights the compound's relevance in medical diagnostics. FACBC was synthesized with high specific activity, indicating its utility in delineating tumors via PET imaging (T. Shoup, M. Goodman, 1999).
Fluorogenic Reagent for Liquid Chromatography
The application of 3-(2-furoyl)quinoline-2-carbaldehyde derivatives as fluorogenic derivatizing reagents for high-sensitivity analysis of amino acids by liquid chromatography with laser-induced fluorescence detection exemplifies the compound's utility in analytical chemistry, particularly in enhancing detection sensitivity (S. C. Beale et al., 1990).
Molecular Structure and Optical Properties
Studies on the molecular structure, vibrational frequencies, and optical properties of related fluorophenyl derivatives have provided insights into their stability, electronic transitions, and potential applications in materials science, such as nonlinear optics and sensing technologies (Y. Mary et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.
Propiedades
IUPAC Name |
3-fluoro-1-phenylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZFRYPIOPPFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C=O)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)
![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)
![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)

![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)

![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)
![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)